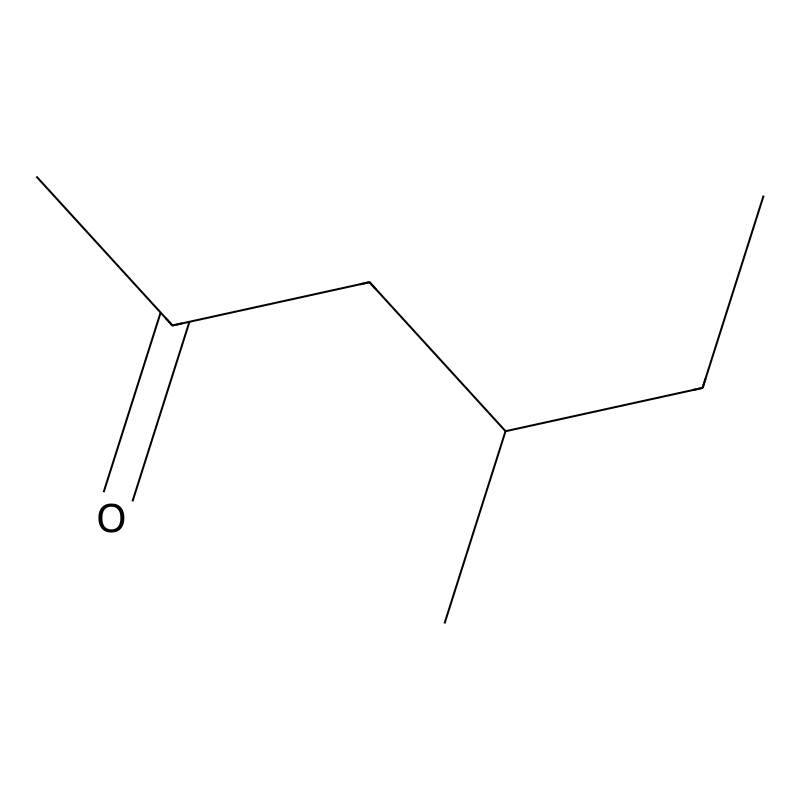

4-Methyl-2-hexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identification and Occurrence:

4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O and CAS Registry Number 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound can be found naturally in the fruit of Prunus avium, commonly known as the sweet cherry [].

Limited Research:

Potential Research Areas:

Due to its limited research history, several potential research areas exist for 4-Methyl-2-hexanone:

- Biochemistry: Exploring the potential biological functions of 4-Methyl-2-hexanone within the sweet cherry or other organisms.

- Environmental Science: Investigating the presence and potential environmental impact of 4-Methyl-2-hexanone in various ecosystems.

- Synthetic Chemistry: Utilizing 4-Methyl-2-hexanone as a starting material for the synthesis of other valuable compounds.

4-Methyl-2-hexanone is a ketone with the chemical formula and a CAS Registry Number of 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound appears as a colorless liquid with a mild, ketone-like odor and is characterized by a seven-carbon chain with a methyl group attached to the fourth carbon and a carbonyl group (C=O) bonded to the second carbon. This structure classifies it as a medium-chain ketone, which influences its reactivity and solubility properties .

4-Methyl-2-hexanone can be found naturally in certain fruits, such as the sweet cherry (Prunus avium), although its natural occurrence is not extensively documented . Due to its unique structure, it possesses various chemical properties that make it of interest in both industrial applications and scientific research.

4-Methyl-2-Hexanone is considered a flammable liquid with moderate toxicity. Here are some safety points to consider:

- Inhalation: Exposure to MIK vapors can cause irritation to the respiratory system.

- Skin Contact: MIK may cause skin irritation or burns upon prolonged contact.

- Ingestion: Ingestion can be harmful and may cause nausea, vomiting, or dizziness.

- Formation Reaction:

- Reduction Reaction:

These reactions highlight the compound's potential for further transformations, making it valuable in synthetic organic chemistry.

The biological activity of 4-methyl-2-hexanone has not been extensively studied, but its presence in natural sources suggests potential interactions with biological systems. Its moderate toxicity and flammability necessitate caution during handling, particularly in laboratory settings. Research into its effects on living organisms could yield insights into its safety profile and potential therapeutic applications .

4-Methyl-2-hexanone can be synthesized through various methods, including:

- Alkylation of Ketones: This method involves the reaction of acetone with an appropriate alkyl halide under basic conditions.

- Oxidation of Alcohols: Secondary alcohols can be oxidized using oxidizing agents to yield the corresponding ketones.

These synthesis routes allow for the production of 4-methyl-2-hexanone in laboratory settings for research and industrial applications .

4-Methyl-2-hexanone has several applications, including:

- Solvent: Its solvent properties make it useful in various chemical processes.

- Flavoring Agent: Due to its pleasant odor, it may be used in food flavoring and fragrance formulations.

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds.

The versatility of this compound underscores its importance in both industrial and research contexts .

Interaction studies involving 4-methyl-2-hexanone have primarily focused on its reactivity with hydroxyl radicals and other atmospheric constituents. Understanding these interactions is crucial for assessing its environmental impact and stability under various conditions. Further research could elucidate the kinetics of these reactions and their implications for atmospheric chemistry .

Several compounds share structural similarities with 4-methyl-2-hexanone. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Hexanone | C6H12O | Shorter carbon chain; commonly used as a solvent. |

| 3-Hexanone | C6H12O | Different position of the carbonyl group; used in flavoring. |

| 4-Methyl-3-pentanone | C6H12O | Methyl group at a different position; used as an intermediate in organic synthesis. |

While these compounds share similar functional groups, 4-methyl-2-hexanone's unique structure gives it distinct properties that set it apart from others, particularly regarding its odor profile and potential applications in flavoring and fragrance industries .

Condensation and Acid-Catalyzed Reactions

4-Methyl-2-hexanone is synthesized via acid-catalyzed condensation reactions. A prominent route involves the condensation of acetone with isobutyric acid (2-methylpropanoic acid) over zirconia-based (ZK) catalysts. This reaction proceeds through a Claisen-Schmidt condensation mechanism, where the acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate that attacks the carbonyl carbon of acetone. The resulting β-keto acid undergoes decarboxylation to yield 4-methyl-2-hexanone (Figure 1).

Key Reaction Parameters:

- Temperature: 350–450°C

- Catalyst: Zirconia (ZrO₂) doped with alkali metals

- Selectivity: ~80% at full conversion of isobutyric acid.

Bio-catalytic approaches using immobilized enzymes (e.g., lipases) have also been explored. For instance, Candida antarctica lipase B catalyzes the condensation of acetic acid with 4-methylpentanoic acid under mild conditions (30–50°C), achieving yields up to 65%.

Catalytic Hydrogenation and Reduction Pathways

Industrial synthesis often employs catalytic hydrogenation of unsaturated precursors. Mesityl oxide (4-methylpent-3-en-2-one), derived from acetone self-condensation, is hydrogenated over nickel or palladium catalysts at 160–190°C and 0.8–1.5 MPa H₂ pressure. This stepwise process ensures high purity (>98%) and minimizes byproducts like diacetone alcohol.

Hydrogenation Mechanism:

- Adsorption: Mesityl oxide binds to the catalyst surface via the carbonyl group.

- H₂ Dissociation: Hydrogen molecules dissociate into atomic hydrogen on the catalyst.

- Reduction: Sequential hydrogen addition to the α,β-unsaturated ketone forms 4-methyl-2-hexanone.

Heterogeneous Catalysis and Industrial Processes

Large-scale production leverages heterogeneous catalysts to enhance efficiency and sustainability. The Mitsubishi Chemical process utilizes a three-step method:

- Condensation: Acetone dimerizes to diacetone alcohol using acidic ion-exchange resins.

- Dehydration: Diacetone alcohol dehydrates to mesityl oxide at 120–150°C.

- Hydrogenation: Mesityl oxide is hydrogenated to 4-methyl-2-hexanone over Pd/C catalysts.

Industrial Data:

| Parameter | Value |

|---|---|

| Annual Production | ~50,000 metric tons |

| Purity | ≥99.5% |

| Energy Consumption | 2.1 GJ/ton |

This process achieves a carbon efficiency of 92%, outperforming homogeneous catalytic systems.

Oxidation Pathways and Product Formation

4-Methyl-2-hexanone undergoes oxidation under aggressive conditions, despite the inherent resistance of ketones to such transformations. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media cleave the carbon-carbon bonds adjacent to the carbonyl group. This results in the formation of shorter-chain carboxylic acids, such as acetic acid and isovaleric acid, through a mechanism involving enolate intermediate formation and subsequent C-C bond scission [8].

The oxidation proceeds via the following general pathway:

- Enolate Formation: Deprotonation at the α-carbon generates a resonance-stabilized enolate.

- Electrophilic Attack: The oxidizing agent abstracts electrons from the enolate, leading to bond reorganization.

- Cleavage: The α- and β-carbons relative to the carbonyl group undergo oxidative cleavage, yielding carboxylic acids [8].

Table 1: Oxidizing Agents and Products for 4-Methyl-2-Hexanone

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄/H₂SO₄ | Acidic, 100°C | Acetic acid, isovaleric acid |

| CrO₃/H₂O | Aqueous, reflux | Similar to KMnO₄ |

Notably, milder oxidizing agents fail to induce ketone oxidation, aligning with the general inertness of ketones toward non-radical oxidants [4] [8].

Reduction and Alcohol Derivatives Synthesis

Reduction of 4-methyl-2-hexanone typically employs hydride donors like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). LiAlH₄, being a stronger reducing agent, efficiently converts the ketone to 4-methyl-2-hexanol, a secondary alcohol, via a two-step mechanism:

- Nucleophilic Attack: The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon.

- Protonation: The resulting alkoxide intermediate is protonated by water or methanol to yield the alcohol [9].

Table 2: Reduction Efficiency Across Agents

| Reducing Agent | Solvent | Yield of 4-Methyl-2-Hexanol |

|---|---|---|

| LiAlH₄ | Ether | >90% |

| NaBH₄ | Methanol | <10% |

The inferior performance of NaBH₄ underscores its limited applicability for sterically hindered ketones [9].

Substitution and Hydrazine Derivative Formation

4-Methyl-2-hexanone reacts with hydrazine (H₂N-NH₂) in acidic conditions to form hydrazones, a class of Schiff bases. The mechanism involves:

- Protonation: The carbonyl oxygen is protonated, enhancing electrophilicity.

- Nucleophilic Addition: Hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration: Loss of water yields the hydrazone derivative .

This reaction is pivotal in analytical chemistry for ketone identification via crystallography or spectrophotometry. The product, 4-methyl-2-hexanone hydrazone, exhibits a characteristic melting point of 98–100°C, serving as a diagnostic marker .

Photolytic and Radiolytic Degradation Mechanisms

Exposure to UV light or ionizing radiation induces radical-mediated degradation of 4-methyl-2-hexanone. Photolysis at 254 nm generates methyl and acyl radicals, leading to:

- Intramolecular Rearrangement: Formation of 3-methylpentan-2-one via hydrogen abstraction.

- Fragmentation: Cleavage into acetone and butane derivatives [5].

Radiolysis in the solid phase follows a similar pathway but produces additional dimeric byproducts due to radical recombination. These processes are critical in environmental chemistry, explaining the compound’s fate in aerosolized or irradiated environments [5].

Table 3: Degradation Products Under Different Conditions

| Condition | Major Products |

|---|---|

| UV Photolysis | 3-Methylpentan-2-one, Acetone |

| Gamma Radiolysis | Dimeric ketones, Butane derivatives |

These transformations highlight the compound’s susceptibility to radical-initiated chain reactions, necessitating stable storage conditions away from light and radiation [5].

Hydroxyl Radical Reactions and Atmospheric Lifetimes

The atmospheric fate of 4-methyl-2-hexanone is primarily governed by its reactivity with hydroxyl radicals, which represent the most important atmospheric oxidant for volatile organic compounds in the troposphere [1]. The kinetics of these reactions determine the atmospheric lifetime of the compound and its contribution to secondary organic aerosol formation.

Reaction Kinetics and Rate Constants

The hydroxyl radical reaction of 4-methyl-2-hexanone follows the general mechanism observed for ketones, where the OH radical abstracts hydrogen atoms from the carbon chain, predominantly at the α-position relative to the carbonyl group [1]. Based on structure-activity relationships derived from related ketones, the rate constant for 4-methyl-2-hexanone with OH radicals at 298 K is estimated to be approximately 1.0 × 10^-11 cm³ molecule^-1 s^-1 [2].

The temperature dependence of this reaction can be expressed using the Arrhenius equation, though specific experimental data for 4-methyl-2-hexanone remains limited. Comparative analysis with structurally similar ketones suggests that the reaction exhibits a negative temperature coefficient, typical for hydrogen abstraction reactions involving ketones with branched alkyl substituents [1].

Atmospheric Lifetime Calculations

Using the estimated rate constant and assuming a global average OH radical concentration of 1.0 × 10^6 molecules cm^-3 during a 12-hour daytime period, the atmospheric lifetime of 4-methyl-2-hexanone is calculated to be approximately 0.9 days [2]. This relatively short lifetime indicates that the compound is efficiently removed from the atmosphere through chemical oxidation processes.

The atmospheric lifetime calculation follows the expression:

τ = 1/(k_OH × [OH])

Where τ represents the atmospheric lifetime, k_OH is the rate constant for the OH radical reaction, and [OH] is the atmospheric concentration of hydroxyl radicals [2].

Mechanistic Pathways

The hydroxyl radical reaction proceeds through hydrogen abstraction at multiple sites along the carbon chain, with the relative importance of each pathway depending on the strength of the C-H bonds and steric factors [1]. The primary reaction channels involve:

Alpha-hydrogen abstraction: The most favorable pathway involves abstraction of hydrogen atoms from the carbon adjacent to the carbonyl group, forming an alpha-oxy radical intermediate [1].

Beta-hydrogen abstraction: Secondary pathways involve abstraction from the beta-carbon positions, leading to formation of beta-oxy radicals [1].

Tertiary-hydrogen abstraction: The methyl branch at the fourth carbon position provides an additional site for hydrogen abstraction, though this pathway is less significant due to steric hindrance [1].

Product Formation and Secondary Chemistry

Following the initial hydrogen abstraction, the resulting carbon-centered radicals rapidly react with molecular oxygen to form peroxy radicals (RO₂) [3]. These peroxy radicals undergo subsequent reactions with nitric oxide (NO), nitrogen dioxide (NO₂), and other peroxy radicals, leading to the formation of various oxygenated products including aldehydes, ketones, and organic nitrates [3].

The secondary chemistry of 4-methyl-2-hexanone-derived peroxy radicals contributes to the formation of secondary organic aerosols through processes such as gas-to-particle partitioning of low-volatility products and heterogeneous reactions on existing aerosol surfaces [4].

Comparative Analysis with Related Ketones

The reactivity of 4-methyl-2-hexanone towards hydroxyl radicals can be compared with other ketones to establish structure-activity relationships. The presence of the methyl branch at the fourth carbon position enhances the reactivity compared to straight-chain ketones of similar molecular weight, as demonstrated by the higher rate constants observed for branched ketones [1].

Photodegradation and Norrish Type II Reactions

The photochemical behavior of 4-methyl-2-hexanone is dominated by absorption of near-ultraviolet radiation by the carbonyl chromophore, leading to electronic excitation and subsequent photodissociation through well-established Norrish Type I and Type II reaction mechanisms [5] [6].

Electronic Absorption and Excitation

The carbonyl group in 4-methyl-2-hexanone exhibits characteristic absorption in the near-UV region (280-320 nm), corresponding to the n→π* transition of the C=O chromophore [5]. This absorption allows the compound to undergo photolysis under actinic radiation present in the troposphere.

Upon absorption of UV radiation, the molecule is promoted from the ground state (S₀) to the first singlet excited state (S₁), which can undergo intersystem crossing to the triplet state (T₁) with high efficiency [5]. The branching ratio between singlet and triplet pathways depends on the molecular structure and the energy of the absorbed photon.

Norrish Type II Mechanism

The Norrish Type II reaction represents the dominant photodegradation pathway for 4-methyl-2-hexanone, involving intramolecular γ-hydrogen abstraction followed by fragmentation [7] [8]. This mechanism proceeds through the following steps:

Photoexcitation: Absorption of UV radiation promotes the molecule to the S₁ excited state [5].

Hydrogen abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (fourth carbon position), forming a 1,4-biradical intermediate [7].

Fragmentation: The biradical intermediate undergoes fragmentation through cleavage of the α-β bond, yielding an alkene and an enol as primary products [7].

The reaction can be represented as:

CH₃-CO-CH₂-CH(CH₃)-CH₂-CH₃ + hν → CH₃-CO-H + CH₂=CH-CH(CH₃)-CH₂-CH₃

Quantum Yields and Photolysis Rates

The quantum yield for Norrish Type II photolysis of 4-methyl-2-hexanone is influenced by several factors, including the stability of the 1,4-biradical intermediate and the efficiency of intersystem crossing between excited states [5]. The presence of the methyl substituent at the fourth carbon position is expected to stabilize the biradical intermediate through hyperconjugation effects, potentially enhancing the quantum yield compared to unsubstituted ketones.

Photolysis rate constants under atmospheric conditions depend on the solar actinic flux and the absorption cross-section of the compound. For wavelengths in the range 280-320 nm, the photolysis rate is estimated to be on the order of 10^-6 to 10^-5 s^-1 during midday conditions [5].

Wavelength-Dependent Degradation

The efficiency of photodegradation varies significantly with wavelength, as demonstrated by comparative studies on related ketones [9]. The degradation rate follows the order: 180-400 nm > 334-365 nm > 400-700 nm, with the shortest wavelengths showing 18-30 times higher efficiency than longer wavelengths [9].

This wavelength dependence reflects the energy requirements for electronic excitation and the subsequent photochemical processes. The higher energy photons in the 180-400 nm range provide sufficient energy to access both singlet and triplet reaction pathways, while longer wavelengths may only access lower-energy pathways [9].

Photodegradation Products

The primary products of Norrish Type II photolysis include:

Alkene formation: The fragmentation process yields alkenes through elimination of the enol fragment [7].

Enol formation: The enol product may undergo rapid tautomerization to form the corresponding ketone or aldehyde [7].

Secondary photolysis: The primary photolysis products may undergo further photochemical reactions, leading to the formation of smaller carbonyl compounds and ultimately to complete mineralization [7].

Solvent Effects on Photodegradation

The photodegradation rate of 4-methyl-2-hexanone is significantly influenced by the solvent environment, as demonstrated by studies on related ketones [9]. The degradation efficiency follows the order: n-hexane > toluene > acetone, with half-lives ranging from 2.31 minutes in n-hexane to 56.15 minutes in acetone [9].

The solvent effect is attributed to competition for UV absorption between the ketone and the solvent, as well as solvent-induced changes in the molecular electronic structure [9]. Solvents with lower cut-off wavelengths (n-hexane: 200 nm) allow more efficient photodegradation compared to those with higher cut-off wavelengths (acetone: 330 nm) [9].

Atmospheric Implications

The photodegradation of 4-methyl-2-hexanone contributes to the formation of secondary organic compounds in the atmosphere, including smaller carbonyl compounds that may participate in further photochemical reactions [4]. The fragmentation products can serve as precursors for ozone formation through reactions with nitrogen oxides in the presence of sunlight.

The photolysis lifetime of 4-methyl-2-hexanone under atmospheric conditions is estimated to be several days, making it competitive with hydroxyl radical oxidation as a removal mechanism [2]. The relative importance of these pathways depends on the specific atmospheric conditions, including solar intensity, OH radical concentrations, and the presence of other reactive species.

Environmental Fate and Biodegradation Studies

The environmental fate of 4-methyl-2-hexanone is determined by its partitioning behavior between environmental compartments and its susceptibility to biodegradation processes. Understanding these processes is crucial for assessing the environmental persistence and potential accumulation of the compound in various environmental matrices.

Partitioning and Distribution

The environmental distribution of 4-methyl-2-hexanone is governed by its physicochemical properties, including vapor pressure, water solubility, and octanol-water partition coefficient. With a moderate vapor pressure and water solubility, the compound is expected to distribute between air and water phases, with significant fractions present in both compartments .

The Henry's law constant for 4-methyl-2-hexanone determines its volatilization behavior from aquatic systems. Based on structural similarity to related ketones, the compound is expected to have a moderate tendency to volatilize from surface waters, with volatilization half-lives on the order of hours to days depending on environmental conditions [11].

Aerobic Biodegradation Mechanisms

Aerobic biodegradation of 4-methyl-2-hexanone proceeds through several well-characterized pathways that have been elucidated through studies on related ketones and alkanes [12] [13]. The primary biodegradation mechanisms include:

Terminal oxidation pathway: The compound undergoes initial oxidation at the terminal methyl group, leading to formation of primary alcohols, aldehydes, and ultimately fatty acids [13].

Subterminal oxidation pathway: Alternative oxidation occurs at subterminal carbon positions, producing secondary alcohols and ketones [13].

Ketone-specific pathways: The carbonyl group itself may serve as a site for microbial attack, leading to direct metabolism of the ketone functionality [12].

Microbial Metabolism

Studies on hexane-degrading bacteria have identified specific metabolic pathways relevant to 4-methyl-2-hexanone biodegradation [12]. The bacterium Rhodococcus sp. strain EH831 has been shown to degrade various ketones through a pathway involving the following intermediates:

- Primary alcohol formation through reduction of the carbonyl group

- Oxidation to corresponding aldehydes

- Further oxidation to carboxylic acids

- Entry into beta-oxidation pathways [12]

The presence of the methyl branch at the fourth carbon position may influence the rate and efficiency of biodegradation by affecting enzyme specificity and substrate binding affinity [12].

Biodegradation Kinetics

The biodegradation rate of 4-methyl-2-hexanone depends on several factors, including:

Microbial community composition: The presence of specific enzymes capable of metabolizing branched ketones affects the biodegradation rate [12].

Environmental conditions: Temperature, pH, oxygen availability, and nutrient status influence microbial activity and biodegradation efficiency [12].

Substrate concentration: High concentrations may exhibit inhibitory effects on microbial growth and metabolism [12].

Acclimation time: Microbial communities may require adaptation periods to develop efficient degradation pathways for the compound [12].

Environmental Persistence

The environmental persistence of 4-methyl-2-hexanone is determined by the balance between input rates and removal processes. The compound is expected to have low to moderate persistence in the environment based on its susceptibility to both abiotic and biotic degradation processes [2].

In the atmosphere, the compound has a relatively short lifetime due to reaction with hydroxyl radicals and photolysis [2]. In aquatic systems, biodegradation is expected to be the primary removal mechanism, with half-lives ranging from days to weeks depending on environmental conditions [12].

Soil Mobility and Groundwater Contamination

The mobility of 4-methyl-2-hexanone in soil systems depends on its sorption behavior and degradation rate. The compound is expected to have moderate mobility in soil due to its moderate water solubility and low sorption affinity [11].

Groundwater contamination potential is limited by the compound's susceptibility to biodegradation and its tendency to volatilize from soil surfaces. However, in anaerobic groundwater environments, biodegradation rates may be significantly reduced, potentially leading to greater persistence and mobility [11].

Metabolic Pathways and Products

The biodegradation of 4-methyl-2-hexanone produces various metabolic intermediates that may have different environmental fates and toxicological properties. The major metabolic pathways include:

Hydroxylation reactions: Introduction of hydroxyl groups at various carbon positions [12].

Oxidation reactions: Conversion of alcohol intermediates to aldehydes and carboxylic acids [12].

Ring closure reactions: Potential formation of cyclic intermediates under specific conditions [12].

Fragmentation reactions: Cleavage of carbon-carbon bonds leading to smaller molecular fragments [12].

Environmental Monitoring and Detection

Environmental monitoring of 4-methyl-2-hexanone requires sensitive analytical methods capable of detecting the compound at trace levels in various environmental matrices. Gas chromatography-mass spectrometry (GC-MS) represents the preferred analytical approach due to its specificity and sensitivity [14].

The compound's volatility facilitates its detection in air samples using solid-phase microextraction (SPME) or thermal desorption techniques [14]. In water samples, liquid-liquid extraction or solid-phase extraction methods are typically employed prior to GC-MS analysis [14].

Ecological Risk Assessment

The ecological risk posed by 4-methyl-2-hexanone depends on its environmental concentrations, persistence, and toxicity to various organisms. The compound's relatively short environmental lifetime and biodegradability suggest low ecological risk under normal environmental conditions [11].

However, localized high concentrations resulting from industrial emissions or accidental releases may pose temporary risks to aquatic and terrestrial ecosystems. The assessment of ecological risk requires consideration of both acute and chronic exposure scenarios [11].

Remediation Strategies

Several remediation strategies are applicable to 4-methyl-2-hexanone contamination:

Bioremediation: Enhancement of natural biodegradation processes through nutrient addition and microbial inoculation [12].

Air stripping: Removal from contaminated water through volatilization enhancement [11].

Activated carbon adsorption: Physical removal from water or air streams [11].

Advanced oxidation processes: Chemical treatment using ozone, hydrogen peroxide, or UV radiation [11].